molecular formula C22H20N4O2 B2458579 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea CAS No. 1795420-68-6

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea

Cat. No. B2458579
CAS RN: 1795420-68-6
M. Wt: 372.428
InChI Key: QYCUFHOGRQTNOF-UHFFFAOYSA-N
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Description

The compound “1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea” is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Scientific Research Applications

Anticancer Agents

The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents has been a significant breakthrough . Researchers have explored this scaffold for the development of targeted covalent inhibitors (TCIs). Specifically, the compound I-11 has demonstrated potent anticancer activity against KRAS G12C-mutated NCI-H358 cells. Its unique role as a scaffold suitable for covalent anticancer agents makes it an exciting avenue for further investigation.

Materials Science and Optoelectronics

Imidazo[1,2-a]pyridine derivatives have great potential in materials science. Their structural character and electronic properties make them interesting candidates for optoelectronic devices, such as sensors and emitters for confocal microscopy and imaging . Researchers continue to explore their applications in this field.

Chemical Biology and Drug Discovery

The imidazo[1,2-a]pyridine scaffold serves as a versatile platform for chemical biology studies. Scientists use it to design libraries of diverse compounds for biological screening. By modifying different regions of the scaffold, they can create derivatives with varying properties, potentially leading to new drug candidates.

properties

IUPAC Name

1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-28-17-11-9-16(10-12-17)14-23-22(27)25-19-7-3-2-6-18(19)20-15-26-13-5-4-8-21(26)24-20/h2-13,15H,14H2,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCUFHOGRQTNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea

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